Fmoc-1-piperidine-3-acetic acid, also known as (S)-(1-Fmoc-piperidin-3-yl)-acetic acid, is a significant compound in organic chemistry, particularly in peptide synthesis. It features a piperidine ring with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom and an acetic acid moiety at the 3-position. This compound serves as a valuable building block due to its protective capabilities during the assembly of peptide chains.
The compound is synthesized from piperidine and acetic acid derivatives through established organic synthesis methods. The Fmoc group is introduced to protect the amino group during peptide synthesis, allowing for selective reactions without unwanted side reactions.
Fmoc-1-piperidine-3-acetic acid belongs to the class of protected amino acids and is primarily utilized in solid-phase peptide synthesis (SPPS). Its structure allows it to function effectively as a building block in various biochemical applications.
The synthesis of Fmoc-1-piperidine-3-acetic acid typically involves two main steps:
The reaction conditions must be carefully controlled to optimize yield and minimize side reactions. In an industrial setting, automated synthesis equipment may be employed to ensure consistent product quality.
Fmoc-1-piperidine-3-acetic acid has the molecular formula and a molecular weight of approximately 365.4 g/mol. The structure features:
The compound exhibits specific spectroscopic characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its identity and purity.
Fmoc-1-piperidine-3-acetic acid can undergo several chemical transformations:
The removal of the Fmoc group typically involves treatment with piperidine in dimethylformamide, resulting in the formation of a dibenzofulvene intermediate, which can be quantified using ultraviolet-visible spectroscopy.
The primary mechanism of action for Fmoc-1-piperidine-3-acetic acid involves its role as a protecting group during peptide synthesis. It attaches to the amino group of an amino acid, preventing unwanted reactions during chain assembly.
Upon treatment with a base, the Fmoc group is cleaved, regenerating the free amino group necessary for peptide bond formation. This process is critical in solid-phase peptide synthesis and facilitates the stepwise addition of amino acids.
Fmoc-1-piperidine-3-acetic acid typically appears as a solid at room temperature and has a melting point that varies based on purity and specific synthesis conditions.
The compound is stable under acidic conditions but degrades under basic environments where it undergoes deprotection. Its solubility characteristics are also influenced by the presence of the Fmoc group.
Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess purity levels and confirm structural integrity.
Fmoc-1-piperidine-3-acetic acid is extensively used in:
The incorporation of Fmoc-1-piperidine-3-acetic acid into peptide backbones introduces constrained heterocyclic elements that profoundly influence secondary structure formation and biological activity. The S-enantiomer (CAS: 1217646-18-8) and R-enantiomer (CAS: 1217739-96-2) serve as stereochemically defined building blocks that confer three-dimensional diversity to synthetic peptides. The piperidine nucleus mimics torsional angles found in protein turn structures, while the acetic acid linker enables seamless backbone integration. During SPPS, the Fmoc group is cleanly removed with piperidine/DMF (typically 20% solution) without affecting acid-labile side-chain protections, enabling iterative chain elongation [5] [9]. The compound’s stability toward trifluoroacetic acid (TFA) allows its use in resins requiring acidic cleavage conditions, such as Wang or Rink amide resins [9].
Orthogonal protection strategies become essential when incorporating this chiral building block into complex architectures like branched peptides or peptide nucleic acids (PNAs). The Fmoc protection of the alpha-amine coexists with groups like ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) or Mmt (4-methoxytrityl) on secondary amine functionalities within the piperidine ring. For example, ivDde remains stable under piperidine treatment but is selectively cleaved by 2% hydrazine in DMF, enabling selective modification cycles during synthesis [3]. This orthogonality facilitates the synthesis of PNA oligomers where the piperidine-acetic acid moiety serves as a conformational modifier that enhances binding affinity to complementary DNA/RNA sequences.
Table 1: Comparative Properties of Fmoc-1-Piperidine-3-Acetic Acid Enantiomers
Property | S-Enantiomer | R-Enantiomer |
---|---|---|
CAS Number | 1217646-18-8 | 1217739-96-2 |
Optical Rotation ([α]D²⁰) | -23 ± 2° (C=1 in DMF) | +22 ± 2° (C=1 in DMF) |
Molecular Formula | C₂₂H₂₃NO₄ | C₂₂H₂₃NO₄ |
Molecular Weight | 365.43 g/mol | 365.43 g/mol |
Purity Specification | ≥99% (HPLC) | ≥98% (HPLC) |
Storage Conditions | 0-8°C | 0-8°C |
Sustainable synthesis innovations have enhanced the efficiency of incorporating this chiral building block. Ultrasound-assisted SPPS (SUS-SPPS) reduces solvent consumption by 83-88% per coupling cycle while maintaining high crude peptide purity. The mechanical energy from low-frequency ultrasound accelerates both Fmoc deprotection and coupling reactions, mitigating aggregation issues common with "difficult sequences" containing multiple sterically hindered residues [4]. This approach proves particularly valuable when integrating enantiopure Fmoc-piperidine acetic acid derivatives into long peptide chains (up to 20-mers), where traditional methods may suffer from slow coupling kinetics or epimerization risks [4] [6].
The chirality of the piperidine ring critically influences the folding and biological activity of the resultant peptides. Enantioselective recognition by target proteins means the S-enantiomer often exhibits distinct binding kinetics compared to the R-counterpart in receptor-ligand systems. This stereochemical divergence is exploited in neurological peptide design, where precise spatial orientation of pharmacophores determines interactions with chiral binding pockets in neurotransmitter receptors [1] [2]. Additionally, the constrained geometry of the piperidine ring reduces conformational flexibility, thereby enhancing proteolytic stability—a crucial advantage for therapeutic peptides targeting systemic applications [5] [6].
The stereochemistry of Fmoc-1-piperidine-3-acetic acid serves as a critical determinant in the development of enantioselective pharmaceuticals. Contemporary drug discovery increasingly prioritizes single-enantiomer compounds (>90% of recent FDA-approved chiral drugs are enantiomerically pure) due to superior target specificity and reduced off-target effects [8]. The distinct spatial orientation of substituents in the R- and S-configurations enables precise molecular recognition in asymmetric environments such as enzyme active sites and G-protein-coupled receptors. For neurological drug candidates, the S-enantiomer demonstrates preferential binding to sigma receptors implicated in neuropathic pain modulation, while the R-enantiomer shows activity in dopamine transporter inhibition—highlighting how stereochemical differences translate to divergent therapeutic applications [1] [2].
Table 2: Therapeutic Applications of Enantiopure Derivatives in Drug Discovery
Therapeutic Area | Target | Enantiomer Preference | Biological Effect |
---|---|---|---|
Neurological Disorders | Sigma-1 Receptors | S-enantiomer | Neuropathic pain modulation |
Neurodegenerative Diseases | Dopamine Transporters | R-enantiomer | Dopamine reuptake inhibition |
Oncology | Integrin Ligands | S-enantiomer | Tumor-selective cell adhesion |
Metabolic Diseases | GLP-1 Receptor Agonists | R-enantiomer | Enhanced metabolic stability |
In bioconjugation chemistry, the carboxylic acid moiety enables efficient derivatization through amidation or esterification, while the Fmoc group ensures temporary protection during controlled assembly. This allows site-specific attachment of payloads such as fluorescent probes, cytotoxic agents, or polyethylene glycol (PEG) chains to biomolecules. The heterocyclic piperidine component enhances membrane permeability in bioconjugates, facilitating intracellular delivery of impermeable cargoes like siRNA or diagnostic imaging agents [1] [2]. When used in antibody-drug conjugates (ADCs), the scaffold provides a stable linkage between the antibody and payload while minimizing aggregation. Orthogonal deprotection strategies (e.g., ivDde removal with hydrazine after Fmoc cleavage) allow sequential conjugation of multiple functionalities—enabling constructs like dual-labeled peptides for FRET-based biosensing or theranostic nanoparticles [3].
The compound’s structural rigidity also addresses aggregation challenges in solid-phase synthesis of hydrophobic peptides. By disrupting β-sheet formation through steric hindrance, it improves solvation and coupling efficiency during chain elongation—particularly valuable in synthesizing transmembrane peptide segments or amyloidogenic sequences. This property is leveraged in drug development pipelines targeting protein-protein interactions, where incorporation of the piperidine-acetic acid motif enhances proteolytic stability without compromising target affinity [5] [6]. Furthermore, the chiral center enables diastereomeric control in cyclized peptides, where ring closure geometry influences bioactivity—demonstrated in oxytocin analogs with improved selectivity profiles [6].
Advancements in analytical characterization underpin quality control in enantioselective synthesis. Chiral HPLC and capillary electrophoresis methods resolve R- and S-enantiomers, while optical rotation specifications ([α]D²⁰ = -23±2° for S; +22±2° for R in DMF) provide batch-to-batch consistency [1] [2]. Strict control of acetic acid impurities (<0.02%) prevents unintended capping during automated synthesis—a critical consideration given acetic acid’s role in terminating chain elongation [6]. These analytical safeguards ensure reproducibility in pharmaceutical applications where enantiomeric purity directly impacts biological efficacy and safety profiles [8].
Table 3: Orthogonal Protection Strategies for Bioconjugation Applications
Protection Scheme | Deprotection Conditions | Compatibility | Application Example |
---|---|---|---|
Fmoc | 20-50% piperidine in DMF | Acid-labile PG (tBu, Trt) | Chain elongation in SPPS |
ivDde | 2% hydrazine in DMF | Fmoc, Boc, tBu | Sequential side-chain modification |
Alloc | Pd(PPh₃)₄/CHCl₃-HOAc-NMM | Fmoc, ivDde (with allyl alcohol additive) | On-resin cyclization |
Mmt | 1% TFA in DCM or HOBt in TFE | Fmoc, tBu, ivDde | Selective modification before cleavage |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9